![molecular formula C18H17N3O5S B2770296 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865161-59-7](/img/structure/B2770296.png)
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Description
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oligonucleotide Chemistry and RNA Binding
Background: Stereochemically-pure 2′-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides are synthesized from chiral oxazaphospholidine-containing nucleosides. These modified oligonucleotides have attracted attention due to their potential applications in gene regulation and therapeutic interventions.
Applications:- RNA Splice-Switching : PS-MOE oligonucleotides can be designed to specifically target RNA sequences involved in alternative splicing. For example, a full R_p-PS-MOE splice-switching oligonucleotide targeting part of the ferrochelatase gene demonstrated increased potency compared to its S_p-PS counterpart. These compounds hold promise for modulating gene expression and treating genetic disorders .
Corrosion Inhibition
Background: Corrosion of metals is a significant problem in various industries. Developing effective corrosion inhibitors is crucial for maintaining the integrity of metal structures.
Applications:- Mild Steel Corrosion Prevention : The compound 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions. Electrochemical studies and theoretical calculations suggest that this compound effectively inhibits corrosion, making it a potential candidate for protective coatings and treatments .
Natural Flavonoid Extraction
Background: Flavonoids are bioactive compounds found in plants, known for their diverse biological activities.
Applications:- Anticancer Flavonoid Extraction : 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl chalcone (DMC) is a flavonoid present in the fruits of Syzygium nervosum. Researchers have explored microwave-assisted extraction methods to isolate DMC. This compound exhibits potential anticancer properties, making it relevant for drug discovery and natural product research .
properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-7-12(26-2)11-16(15)27-18(20)19-17(22)13-5-3-4-6-14(13)21(23)24/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXAJKJZIABZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide |
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